molecular formula C25H23NO4S B2459086 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866725-85-1

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2459086
M. Wt: 433.52
InChI Key: VGOCAMOMZRXTOX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of a compound refers to the process of creating it from simpler reagents. The synthesis analysis of a compound involves understanding the chemical reactions used to create it . This often involves various techniques such as condensation, substitution, or elimination reactions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, which describe the precise sequence of steps that make up a chemical reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as density, melting point, boiling point, solubility, and various spectroscopic properties. These properties can often be used to identify a compound .

Scientific Research Applications

Facile Synthesis Methodologies

Researchers have developed synthetic pathways that facilitate the production of quinoline derivatives, including methods involving the condensation of ethyl azidoacetate with 4-formylquinolines. Such methodologies could potentially apply to the synthesis or modification of the compound , highlighting its relevance in synthetic organic chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antitumor and Antimicrobial Applications

Antitumor quinols have shown promise as novel anticancer agents, with studies demonstrating their antiproliferative activity against various carcinoma cell lines. Compounds such as 4-(benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dienone and 4-(1-benzenesulfonyl-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone exhibit potent in vitro and in vivo antitumor activities, indicating the potential therapeutic applications of quinol derivatives in cancer treatment (Chew et al., 2006). Furthermore, novel quinoline derivatives have been evaluated for their antimicrobial activity, revealing that certain compounds exhibit significant antibacterial and antifungal effects, which may extend to the compound (Refaat, Moneer, & Khalil, 2004).

Photophysical Properties and Sensing Applications

The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection highlight the compound's relevance in the development of selective and reversible biological sensors. Such probes demonstrate significant fluorescence enhancements upon Zn(II) binding, showcasing the photophysical properties of quinoline derivatives and their potential applications in biological imaging and metal ion sensing (Ohshima et al., 2010).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-7-5-4-6-8-21)17-26(23)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOCAMOMZRXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

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